1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-22-10-14(21)20-8-4-5-11(9-20)15-18-19-16(23-15)12-6-2-3-7-13(12)17/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIGAZGEYIVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 345.40 g/mol
- CAS Number : Not listed in the provided results but can be derived from its structure.
The compound features a thiadiazole ring, a piperidine moiety, and a methoxy group, which are critical for its biological activity.
Research indicates that compounds similar to 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone often interact with various biological targets including:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of neurotransmitter receptors which may affect neurological functions.
The presence of the fluorophenyl and thiadiazole groups suggests potential interactions with biological membranes and proteins, enhancing its bioavailability and efficacy.
Antimicrobial Activity
A study conducted on similar thiadiazole derivatives showed promising antimicrobial properties. The compound exhibited significant inhibitory effects against various bacterial strains, indicating potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were reported to be low, suggesting high potency.
Anticancer Activity
Recent investigations into thiadiazole derivatives have shown that they can induce apoptosis in cancer cells. Specifically, compounds with structural similarities to 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone have been observed to inhibit cell proliferation in various cancer lines through the modulation of cell cycle regulators.
Neuroprotective Effects
Research has indicated that piperidine derivatives possess neuroprotective properties. The compound under discussion may exhibit similar effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
These findings suggest that the structural components of 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone contribute to its diverse biological activities.
Comparison with Similar Compounds
Thiadiazole Derivatives with Piperidine Linkages
- Compound 1 (from ): (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone Key Differences: Replaces the 2-fluorophenyl group with a pyrrole ring and substitutes methoxyethanone with a 4-methylpiperidine group. Biological testing in highlights antimycobacterial activity, suggesting the thiadiazole-piperidine scaffold is critical for inhibiting Mycobacterium tuberculosis .
Fluorophenyl-Substituted Thiadiazoles
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Key Differences: Features a 4-fluorophenyl group (vs. 2-fluorophenyl in the target compound) and a thiazolidinone ring instead of methoxyethanone. Implications: The para-fluorine position may enhance π-π stacking interactions, while the thiazolidinone ring introduces hydrogen-bonding capacity. Crystallographic data (R factor = 0.071) confirm structural stability, which could translate to improved pharmacokinetics .
- 1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea (): Key Differences: Replaces methoxyethanone with a urea linker and adds a 2-methoxyphenyl group. This compound is noted as a sodium/proton exchanger (NHE-3) inhibitor, indicating scaffold versatility in modulating ion channels .
Heterocycle Replacements: Oxadiazole and Tetrazole Analogues
- 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (): Key Differences: Substitutes thiadiazole with oxadiazole and introduces a benzodioxin group. Implications: Oxadiazole’s lower electron density (vs. thiadiazole) may reduce metabolic oxidation.
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Key Differences: Uses a tetrazole ring instead of thiadiazole, synthesized via sodium azide and triethyl orthoformate. Implications: Tetrazole’s high nitrogen content increases polarity, likely affecting bioavailability. These compounds were characterized via NMR and LC-MS, with purity ≥95% .
Functional Group Modifications
- Urea-Linked Thiadiazoles ():
- Example : 1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d)
- Key Differences : Incorporates a urea linker and a triazole-containing side chain.
- Implications : The urea group improves water solubility, while the triazole enhances antifungal activity (melting point: 155–160°C). Biological assays confirm efficacy against Candida spp. .
Comparative Data Table
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound integrates a 1,3,4-thiadiazole ring, a piperidine moiety, a 2-fluorophenyl group, and a methoxyethanone side chain. The thiadiazole ring contributes to electron-deficient properties, enabling nucleophilic substitution reactions, while the fluorine atom on the phenyl group enhances electronegativity and metabolic stability. The piperidine ring introduces conformational flexibility, which may influence binding to biological targets. These features collectively affect reactivity in cross-coupling reactions and interactions with enzymes or receptors .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
- Step 2: Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Catalysts like potassium carbonate (K₂CO₃) or palladium complexes are often used, with purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR: To confirm proton environments and carbon frameworks, particularly distinguishing thiadiazole (C=S) and methoxy (CH₃O) signals.
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- HPLC-MS: Validates purity and molecular weight, critical for batch consistency in pharmacological studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Reaction Temperature: Elevated temperatures (80–100°C) improve thiadiazole cyclization efficiency but require careful control to avoid side reactions.
- Catalyst Screening: Testing alternatives to Pd(PPh₃)₄ (e.g., Pd₂(dba)₃ with XPhos ligands) can enhance coupling reaction yields.
- Continuous Flow Reactors: Reduce reaction times and improve scalability compared to batch methods .
Q. How should researchers address contradictions in reported biological activity data?
- In vitro vs. in vivo Discrepancies: Use pharmacokinetic profiling to assess bioavailability differences. For example, poor solubility may limit in vivo efficacy despite potent in vitro activity.
- Structural Analog Comparison: Evaluate analogs with modified fluorophenyl or thiadiazole groups to isolate activity drivers. highlights antimicrobial potency variations in analogs with differing substituents .
Q. What computational methods are effective for predicting biological targets?
- Molecular Docking: Models interactions with receptors (e.g., kinase ATP-binding pockets). The fluorophenyl group’s electronegativity can be optimized for hydrogen bonding.
- Molecular Dynamics (MD) Simulations: Assess binding stability over time, particularly for the flexible piperidine moiety.
- QSAR Models: Correlate substituent electronic parameters (Hammett constants) with activity data .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Systematically modify the thiadiazole (e.g., replace sulfur with oxygen) or fluorophenyl group (e.g., add methyl substituents).
- Bioassay Profiling: Test analogs against target enzymes (e.g., acetylcholinesterase for neuroactivity) and off-target proteins to assess selectivity.
- Crystallography: Resolve ligand-protein co-crystal structures to identify critical binding interactions .
Q. How can derivatives of this compound be designed to improve pharmacokinetics?
- LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce LogP values and enhance solubility.
- Metabolic Stability: Fluorine substitution at specific positions (e.g., para to methoxy) can block cytochrome P450-mediated oxidation.
- Prodrug Approaches: Mask the methoxy group as a phosphate ester to improve oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
